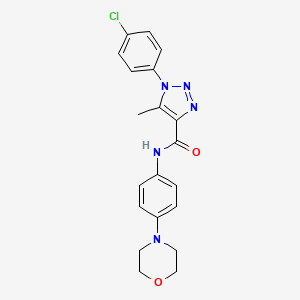

1-(4-chlorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJLFMEMXRBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

Its molecular weight of 224.687 suggests that it may have good oral bioavailability, as compounds with a molecular weight less than 500 are generally well-absorbed. .

Result of Action

Compounds with similar structures have been shown to have various biological activities, including antibacterial, antifungal, and anticancer activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability and activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and therefore its ability to interact with its targets.

Biological Activity

1-(4-chlorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

- Chemical Formula : C₁₈H₁₈ClN₅O

- Molecular Weight : 397.9 g/mol

- CAS Number : 924837-95-6

The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells. Studies indicate that it may exert its effects through the following mechanisms:

- Cytotoxicity : The compound has shown selective cytotoxic activity against various cancer cell lines, including Jurkat T-cells. It induces morphological changes associated with apoptosis such as membrane blebbing and chromatin condensation .

- DNA Damage : It causes DNA fragmentation and reduces mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound demonstrated significant antiproliferative effects against Jurkat T-cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound induced apoptosis characterized by morphological changes and DNA fragmentation .

Study 2: Antiparasitic Potential

Another study focused on the trypanocidal activity of triazole derivatives found that this compound had potent activity against Trypanosoma cruzi with an IC50 value significantly lower than that of conventional treatments. The study emphasized the compound's ability to penetrate cellular barriers effectively and reduce parasitic load in vitro .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the triazole ring and side chains can significantly influence its biological activity. Research indicates that:

- The presence of halogen substituents (like chlorine) enhances cytotoxicity.

- Morpholine moieties contribute to improved solubility and bioavailability.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition.

- Mechanism of Action : The compound's triazole structure may interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. In vitro assays have shown that it inhibits cell proliferation effectively.

Case Study: In Vitro Evaluation

A study conducted using the National Cancer Institute's protocols assessed the compound's activity against a panel of cancer cell lines. Results indicated a mean growth inhibition (GI) value that suggests strong anticancer properties, particularly against breast and colon cancer cell lines .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. The presence of the morpholine group enhances its interaction with bacterial membranes, potentially increasing its effectiveness against various pathogens.

Case Study: Antimicrobial Screening

Research involving the synthesis of related compounds demonstrated that derivatives of this triazole exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl and morpholine substituents could enhance efficacy .

Drug Design and Development

The structural characteristics of 1-(4-chlorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide make it a candidate for further drug development. Computational modeling and molecular docking studies have been employed to predict its binding affinity to various biological targets.

Insights into Drug-Like Properties

Using tools like SwissADME, researchers have evaluated the drug-like properties of this compound, revealing favorable characteristics such as solubility and permeability which are crucial for oral bioavailability .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is vital for optimizing its therapeutic potential. Studies have utilized molecular docking simulations to elucidate binding interactions with target enzymes involved in cancer progression and microbial resistance.

Summary of Findings

The applications of This compound in scientific research are promising:

Q & A

Q. Key Reaction Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuAAC | CuI, DMSO, 70°C | 65-75 | 90-95 |

| Amide Coupling | HATU, DCM, RT | 80-85 | 92-97 |

Basic: What characterization techniques validate the structural integrity of this compound?

Essential Methods:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., chlorophenyl proton signals at δ 7.4–7.6 ppm; morpholine protons at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] = 426.1342) .

- HPLC-PDA: Purity assessment (>98% with C18 columns, acetonitrile/water gradient) .

Basic: How is the molecular structure analyzed computationally?

Approaches:

Q. SAR Optimization Table

| Modification | Biological Impact | Pharmacokinetic Impact |

|---|---|---|

| 4-Cl → 4-F | ↓ Anticancer IC | ↑ Metabolic stability |

| Morpholine → Piperidine | ↓ Solubility | ↑ logP (3.2 → 3.8) |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Strategies:

Assay Standardization: Use identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media to reduce variability .

Orthogonal Validation: Pair MTT with apoptosis assays (Annexin V/PI staining) or target engagement studies (SPR for binding affinity) .

Dose-Response Repetition: Test 3-5 replicates across a wider concentration range (0.1–100 μM) .

Advanced: What strategies improve pharmacokinetic properties like solubility and bioavailability?

Approaches:

- Salt Formation: Hydrochloride salts improve aqueous solubility (from 12 μg/mL to 45 μg/mL) .

- Prodrug Design: Esterification of the carboxamide group enhances intestinal absorption .

- Nanoparticle Formulation: PLGA nanoparticles increase plasma half-life (t from 2.1 to 6.8 hours) .

Advanced: How is computational modeling applied to study its mechanism?

Protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.